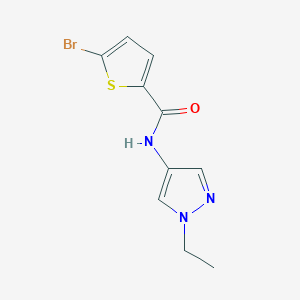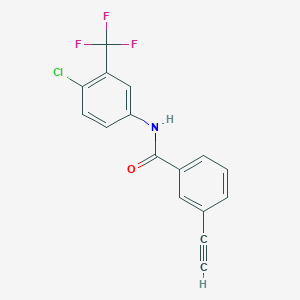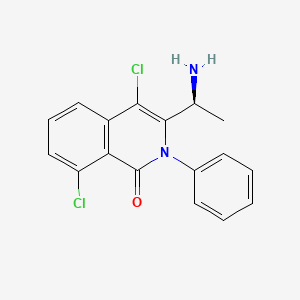![molecular formula C18H13NO2S2 B14911046 4-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B14911046.png)
4-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3-Benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzaldehyde is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is conjugated with a benzylidene group and a benzaldehyde moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzaldehyde typically involves the condensation of benzylidene-anilines with mercaptoacetic acid. This reaction is carried out in the presence of a suitable solvent such as benzene at a controlled temperature of around 30°C for approximately 10 minutes . The reaction proceeds through an intramolecular cyclocondensation mechanism, forming the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
化学反应分析
Types of Reactions
4-((3-Benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The benzylidene and benzaldehyde moieties can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the benzylidene and benzaldehyde groups.
科学研究应用
4-((3-Benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
作用机制
The mechanism of action of 4-((3-Benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzaldehyde involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also induce oxidative stress in cells, leading to apoptosis (programmed cell death) in cancer cells . The exact molecular pathways involved are still under investigation, but it is believed to target key signaling pathways involved in cell proliferation and survival.
相似化合物的比较
Similar Compounds
- Lobeglitazone
- Pioglitazone
- Rosiglitazone
- Epalrestat
- Ponesimod
Uniqueness
Compared to these similar compounds, 4-((3-Benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzaldehyde stands out due to its unique combination of a thiazolidinone ring with benzylidene and benzaldehyde groups. This unique structure contributes to its diverse chemical reactivity and potential biological activities .
属性
分子式 |
C18H13NO2S2 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC 名称 |
4-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde |
InChI |
InChI=1S/C18H13NO2S2/c20-12-15-8-6-13(7-9-15)10-16-17(21)19(18(22)23-16)11-14-4-2-1-3-5-14/h1-10,12H,11H2/b16-10- |
InChI 键 |
VFFSLHRMNXJEBM-YBEGLDIGSA-N |
手性 SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)C=O)/SC2=S |
规范 SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)C=O)SC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3-(6-(dimethylamino)-2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14910982.png)

![9-Hydroxy-2-methyl-8-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14910989.png)
![2-{(4E)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14910992.png)
![n-(Tert-pentyl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14910995.png)


![Ethyl 3-bromo-4,9-dihydro-2H-4,9-ethanobenzo[f]isoindole-1-carboxylate](/img/structure/B14911006.png)

![2-{[2-Ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile](/img/structure/B14911009.png)



